4-(4-Fluorobenzoyl)isoquinoline
Overview
Description
4-(4-Fluorobenzoyl)isoquinoline is an organic compound with the molecular formula C16H10FNO2 . It is a white crystalline powder.
Synthesis Analysis
The synthesis of 4-(4-Fluorobenzoyl)isoquinoline involves the reaction between 4-fluorobenzoyl chloride and isoquinoline in the presence of a base such as sodium hydroxide or potassium carbonate. A variety of isoquinolinic ring assembly techniques has enabled the introduction of diverse fluorine-containing functionalities .Molecular Structure Analysis
The molecular weight of 4-(4-Fluorobenzoyl)isoquinoline is 263.25 g/mol. It is insoluble in water and soluble in organic solvents such as dichloromethane, chloroform, and ethanol.Chemical Reactions Analysis
4-(4-Fluorobenzoyl)isoquinoline can be synthesized through various methods. One such method involves the manganese-catalyzed coupling and cyclization of vinyl isocyanides and assorted arylhydrazines .Physical And Chemical Properties Analysis
4-(4-Fluorobenzoyl)isoquinoline is a white crystalline powder. It is insoluble in water but soluble in organic solvents such as dichloromethane, chloroform, and ethanol.Scientific Research Applications
Fluorescent Polymers
Research by Kang, Hlil, and Hay (2004) demonstrated the use of 2,3-Bis(4-fluorobenzoyl)naphthalene in the synthesis of fluorescent poly(aryl ether)s. These polymers, when combined with benzo[g]phthalazine or benz[g]isoquinoline moieties, exhibited significant changes in their physical properties, such as glass-transition temperatures and solubilities. The polymers demonstrated strong UV absorption and fluorescence emission, indicating their potential use in applications requiring fluorescent materials (Kang, Hlil, & Hay, 2004).
Chemical Synthesis
The synthesis of 6,10b-diarylhexahydrobenzo[f]isoquinoline was reported by Chang et al. (2010) using boron trifluoride etherate. This process included ring contraction, chain elongation, and intramolecular electrophilic cyclization. This method presents a novel rearrangement reaction and broadens the scope of application in the field of chemical synthesis (Chang et al., 2010).
Organic Chemistry and Synthesis Pathways
Konno et al. (2005) explored the palladium-catalyzed annulation of fluoroalkylated alkynes with various 2-iodobenzylidenamines, leading to the formation of 4-fluoroalkylated isoquinoline. This process highlights the significance of fluoroalkylated compounds in complex organic synthesis and potential applications in pharmaceuticals and materials science (Konno, Chae, Miyabe, & Ishihara, 2005).
Luminescence and Optoelectronics
Craig et al. (2009) reported the dual fluorescence emission of the isoquinolinone derivative 2-methyl-1,4-diphenylbenzo[g]isoquinolin-3(2H)-one (MDP-BIQ). The study revealed the existence of two valence tautomers, each showing distinct fluorescent properties. This characteristic makes such compounds excellent candidates for sensors and optoelectronic applications (Craig, Duong, Wudl, & Schwartz, 2009).
Novel Synthesis Approaches
Tang et al. (2019) developed a novel synthesis approach for isoquinolines. This method involved a 6-endo-dig cyclization of o-alkynylarylaldimines and was further applied in the design of a chemosensor for fluoride detection. This research signifies the importance of isoquinoline derivatives in developing novel chemical sensors (Tang et al., 2019).
Safety And Hazards
Future Directions
Fluorinated isoquinolines, such as 4-(4-Fluorobenzoyl)isoquinoline, have been found in many medicinally and agriculturally important bioactive products as well as industrially impactful materials . The introduction of diverse fluorine-containing functionalities can enhance potential bioactivity and industrial utility . Therefore, the future directions of 4-(4-Fluorobenzoyl)isoquinoline could involve further exploration of its potential applications in medicine, agriculture, and industry.
properties
IUPAC Name |
(4-fluorophenyl)-isoquinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNXFAVTZGSGOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270367 | |
Record name | (4-Fluorophenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601270367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzoyl)isoquinoline | |
CAS RN |
1187168-98-4 | |
Record name | (4-Fluorophenyl)-4-isoquinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Fluorophenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601270367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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